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Compound of Interest

Compound Name: ARV-393

Cat. No.: B15604898

Androgen Receptor (AR) signaling is the primary driver of prostate cancer progression.[1]
Therapies for metastatic castration-resistant prostate cancer (nCRPC) have historically
focused on inhibiting this pathway, either by reducing androgen levels (e.g., abiraterone) or by
blocking the androgen receptor directly (e.g., enzalutamide).[1][2] However, the efficacy of
these treatments is often short-lived due to the development of resistance.[3][4] Common
resistance mechanisms include AR gene amplification, overexpression, point mutations in the
ligand-binding domain, and the expression of AR splice variants that may lack the ligand-
binding domain.[3][5] These alterations can reactivate the AR signaling pathway, rendering
conventional inhibitors ineffective.[5][6]

This therapeutic challenge has driven the development of novel strategies that go beyond
simple inhibition. Bavdegalutamide (ARV-110) is a first-in-class, orally bioavailable PROteolysis
TArgeting Chimera (PROTAC) designed to eliminate the AR protein entirely, thereby addressing
the root cause of resistance driven by AR alterations.[3][5]

Core Mechanism of Action: Targeted Protein
Degradation

Bavdegalutamide operates via a novel mechanism of action: targeted protein degradation.
Unlike inhibitors that merely block a protein’'s function, bavdegalutamide hijacks the cell's own
ubiquitin-proteasome system (UPS) to selectively tag the Androgen Receptor for destruction.[7]

[8]
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Bavdegalutamide is a heterobifunctional small molecule composed of three key parts:
e Aligand that binds to the Androgen Receptor.[1]

o Aligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]

o Alinker that connects these two ligands.[9]

The mechanism unfolds in a catalytic cycle:

o Ternary Complex Formation: Bavdegalutamide simultaneously binds to the AR and the
CRBN E3 ligase, bringing them into close proximity to form a ternary complex (AR-
Bavdegalutamide-CRBN).[1][7]

 Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin
molecules from a ubiquitin-conjugating enzyme (E2) to the AR, tagging it with a polyubiquitin
chain.[1][7]

o Proteasomal Degradation: The polyubiquitinated AR is then recognized by the 26S
proteasome, which unfolds and degrades the receptor into small peptides.[1]

o Catalytic Recycling: After inducing ubiquitination, bavdegalutamide is released and can bind
to another AR protein, repeating the cycle. This catalytic nature means a single molecule of
bavdegalutamide can induce the degradation of multiple AR proteins, distinguishing its
pharmacology from that of traditional inhibitors which require 1:1 stoichiometric occupancy.

[1]

This degradation-based approach offers a key advantage: by removing the entire protein, it can
overcome resistance mechanisms based on AR overexpression, mutations, or amplification.[6]
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Caption: Mechanism of Action of Bavdegalutamide (ARV-110).
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Quantitative Data Summary

Bavdegalutamide has demonstrated potent and selective degradation of the Androgen

Receptor across preclinical models and in clinical trials.

Table 1: In Vi i

Parameter Cell Line Value Citation
DCso (50% Various Prostate
: : ~1nM [31[4][10]

Degradation Conc.) Cancer Lines

AR Degradation LNCaP Cells Dose-dependent [10]

AR Degradation VCaP Cells Time-dependent [10]
Suppression of PSA

Downstream Effect VCaP Cells ) [3][10]
expression
Inhibition of

Cellular Effect VCaP Cells ) ) [2][3]
proliferation

Cellular Effect VCaP Cells Induction of apoptosis  [1][2][3]

Model Dosage Result Citation

Mouse Xenograft 1 mg/kg PO QD >90% AR degradation  [3][4][10]

Enzalutamide-

_ 70% Tumor Growth

resistant VCaP Tumor 3 mg/kg - [10]
Inhibition (TGI)

Model

Enzalutamide-

] 60% Tumor Growth

resistant VCaP Tumor 10 mg/kg o [10]
Inhibition (TGI)

Model

Enzalutamide- N Robust tumor growth

Not specified [11[3]

resistant Models

inhibition

Table 3: Clinical Trial Efficacy (Phase 1/2, NCT03888612)
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Patient Population

Metric Result Citation
(mCRPC)
Biopsy of metastatic ) 70-90% reduction
} ) AR Level Reduction [8]
lesion (1 patient) after 6 weeks
Patients with AR )
PSAso (250% PSA 46% of patients
T878A/S and/or ] [11]
) decline) responded
H875Y mutations
Patients without )
PSAso (=50% PSA 10% of patients
T878A/S or H875Y , [11]
] decline) responded
mutations
Patients with AR ) )
2 confirmed partial
T878A/S and/or RECIST Response [11]

H875Y mutations

responses

Experimental Protocols

The mechanism and efficacy of bavdegalutamide were validated through a series of key

experiments.

Protocol 1: In Vitro AR Degradation Assay

e Objective: To determine the concentration-dependent degradation of AR by

bavdegalutamide.

e Methodology:

o Cell Seeding: VCaP prostate cancer cells are seeded in multi-well plates and allowed to

adhere overnight.[5]

o Compound Treatment: Cells are treated with a range of concentrations of

bavdegalutamide (e.g., 0.01 nM to 300 nM) or vehicle control (DMSO) for a fixed period
(e.g., 24 hours).[10]

o Cell Lysis: After incubation, cells are washed with PBS and lysed to extract total protein.
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o Western Blotting: Protein concentration is quantified, and equal amounts of protein from
each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The
membrane is probed with primary antibodies specific for the Androgen Receptor and a
loading control (e.g., B-actin).

o Quantification: The intensity of the AR band is measured and normalized to the loading
control. The DCso value is calculated as the concentration of bavdegalutamide that results
in a 50% reduction in the AR protein level compared to the vehicle control.

In Vitro Degradation Assay Workflow

2. Treat with
1. Seed VCaP Cells ~ X
in 96-well plates P Bavdegalutamide

(Dose-response)
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Caption: Experimental workflow for in vitro degradation assay.

Protocol 2: In Vivo Xenograft Tumor Model

+ Objective: To evaluate the in vivo efficacy of orally administered bavdegalutamide on tumor
growth and AR protein levels.

e Methodology:

o Tumor Implantation: Immunocompromised mice (e.g., SCID) are subcutaneously
implanted with prostate cancer cells (e.g., VCaP) or patient-derived xenograft (PDX)
fragments.[1][3]

o Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 150-200 mm3).

o Treatment: Mice are randomized into groups and treated daily with oral gavage of vehicle
control, enzalutamide, or varying doses of bavdegalutamide (e.g., 1, 3, 10 mg/kg).[3][10]

o Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
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o Pharmacodynamic Analysis: At the end of the study, tumors are excised. A portion is flash-
frozen for protein analysis (Western Blot or ELISA to quantify AR levels), and another
portion may be fixed for immunohistochemistry.

o Efficacy Endpoint: The primary endpoint is Tumor Growth Inhibition (TGI), calculated by
comparing the change in tumor volume in treated groups to the vehicle control group.

Protocol 3: Phase 1/2 Clinical Trial (NCT03888612)

o Objective: To determine the safety, tolerability, recommended Phase 2 dose (RP2D), and
anti-tumor activity of bavdegalutamide in patients with mCRPC.[11][12]

o Methodology:

o Patient Population: Enroliment of patients with mCRPC whose disease has progressed
after treatment with at least two prior therapies, including enzalutamide and/or abiraterone.
[11][12]

o Study Design: A dose-escalation (Phase 1) and dose-expansion (Phase 2) study. Phase 1
followed a 3+3 design to determine the maximum tolerated dose (MTD) and RP2D.[11][12]
Phase 2 enrolled patients into biomarker-defined subgroups (e.g., based on specific AR
mutations).[11]

o Treatment: Patients received bavdegalutamide orally once daily.[12]
o Endpoints:
» Primary: Safety (adverse events, DLTs), MTD, and RP2D.[12][13]

» Secondary: Pharmacokinetics, PSA response rate (PSAso), and objective response rate
per RECIST criteria.[12][13]

o Biomarker Analysis: Circulating tumor DNA (ctDNA) was analyzed to identify AR mutations
and correlate them with clinical response. Tumor biopsies were taken in some patients to
directly measure AR degradation.[8][11]
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Conclusion: A New Paradigm in Prostate Cancer
Treatment

Bavdegalutamide (ARV-110) represents a paradigm shift in targeting the Androgen Receptor in
prostate cancer. By inducing the degradation of AR, it addresses key mechanisms of resistance
to standard-of-care inhibitors.[6] Its catalytic mechanism allows for potent and sustained
elimination of both wild-type and clinically relevant mutant AR proteins.[1][2] Preclinical data
demonstrated superior activity over standard inhibitors, and clinical trial results have confirmed
its safety and significant anti-tumor activity in a heavily pretreated patient population,
particularly those with specific AR mutations that confer resistance to other therapies.[1][11][14]
Bavdegalutamide's novel mechanism of action holds the potential to significantly improve
outcomes for patients with advanced prostate cancer.[5]
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Logical Framework: Overcoming Resistance
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Caption: Bavdegalutamide's approach to overcoming resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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